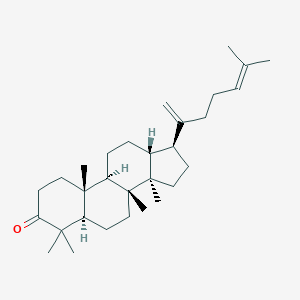

Dammara-20(21),24-diene-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16883-32-2 |

|---|---|

Molecular Formula |

C30H48O |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-25H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,28+,29-,30-/m1/s1 |

InChI Key |

JMMXUZHDCKJTTI-YXCARNOISA-N |

SMILES |

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |

Origin of Product |

United States |

Isolation and Purification Methodologies for Dammara 20 21 ,24 Diene 3 One and Its Derivatives

Extraction Techniques from Plant Biomass Based on Polarity

The initial step in obtaining Dammara-20(21),24-diene-3-one from its natural sources, typically plant resins and tissues, is extraction. The choice of solvent is critical and is dictated by the polarity of the target compound. Triterpenoids, including dammarane (B1241002) derivatives, are generally nonpolar to moderately polar, which guides the selection of appropriate solvents for efficient extraction.

n-Hexane: As a nonpolar solvent, n-hexane is highly effective in extracting nonpolar constituents from plant biomass. It is frequently used in the initial extraction stages to isolate lipids, waxes, and nonpolar triterpenoids like dammaradienone. researchgate.netnih.govup.ac.za The n-hexane extract often contains a complex mixture of these compounds, requiring further purification. researchgate.netnih.govup.ac.za For instance, in the study of Aglaia argentea, the n-hexane fraction of the methanolic extract was found to be rich in triterpenoids. researchgate.net

Ethyl Acetate (B1210297): This solvent possesses intermediate polarity and is crucial for extracting a wide range of compounds, including many triterpenoids. rjpbcs.comresearchgate.netresearchgate.net After an initial extraction with a nonpolar solvent like n-hexane, the plant material can be further extracted with ethyl acetate to isolate moderately polar compounds. In some procedures, a crude extract is partitioned between water and ethyl acetate, where the latter phase sequesters the desired triterpenoids. researchgate.netgoogle.comgoogle.com For example, the ethyl acetate extract of Diospyros mespiliformis root bark was the source for the isolation of Dammara-20,24-dien-3-ol. researchgate.netazjournalbar.com

Ethanol (B145695): Being a polar protic solvent, ethanol is capable of extracting a broad spectrum of phytochemicals. rjptonline.orgmaxapress.com It is often used for the initial exhaustive extraction of plant material. rjptonline.orgresearchgate.net The resulting ethanolic extract is then typically subjected to liquid-liquid partitioning with solvents of varying polarities to separate compounds based on their polarity. scielo.br Studies have shown that higher concentrations of ethanol, such as 70% and 96%, are more effective in extracting triterpenoids compared to 50% ethanol. rjptonline.org

Water: As a highly polar solvent, water is generally used to extract highly polar compounds like saponins (B1172615) and some glycosides. In the context of isolating this compound, water is more commonly used in the partitioning step to remove water-soluble impurities from the initial crude extract. google.comgoogle.com

The selection of the extraction solvent is a strategic decision based on the specific characteristics of the plant matrix and the target compound. A sequential extraction with solvents of increasing polarity, from n-hexane to ethanol, is a common and effective strategy to fractionate the plant's chemical constituents.

Chromatographic Separation Strategies

Following extraction, the resulting crude mixture requires further separation to isolate this compound in its pure form. Chromatographic techniques are indispensable for this purpose, exploiting subtle differences in the physicochemical properties of the components in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fraction Analysis

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the analysis of volatile and thermally stable compounds like triterpenoids. researchgate.netuva.nloup.com In the context of this compound, GC-MS is primarily used for:

Identification: By comparing the mass spectrum of a separated component with established spectral libraries or with the spectra of known standards, GC-MS can definitively identify the presence of this compound in a complex mixture. uva.nluva.nl The fragmentation pattern in the mass spectrum provides a unique fingerprint for the molecule. uva.nl

Purity Assessment: GC-MS is also employed to determine the purity of isolated fractions. mdpi.com A single, sharp peak in the gas chromatogram corresponding to the target compound indicates a high degree of purity.

For instance, in the analysis of dammar resin, GC-MS was used to identify fifteen different triterpenoids, including dammaradienone (3-oxo-dammara-20(21),24-diene). uva.nl

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Separation and Identification

HPLC-MS is another cornerstone technique in natural product chemistry, particularly for compounds that are not sufficiently volatile or are thermally labile for GC-MS. uva.nluva.nl HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. The separated components are then detected and identified by a mass spectrometer.

HPLC-MS offers several advantages for the analysis of this compound and its derivatives:

Broader Compound Range: It can analyze a wider range of compounds compared to GC-MS, including those with higher molecular weights and polarities. uva.nl

Preparative Capabilities: HPLC can be scaled up for preparative purposes to isolate larger quantities of the pure compound. google.comnih.gov

In a study of fresh dammar resin, HPLC-MS was explored for its ability to separate the triterpenoid (B12794562) constituents. The fractions collected from the HPLC were subsequently analyzed by GC-MS for definitive identification. uva.nl

Column Chromatography and Preparative Thin-Layer Chromatography (TLC)

Column chromatography is a fundamental and widely used purification technique. It involves packing a stationary phase (commonly silica (B1680970) gel or alumina) into a column and passing the crude extract through it using a solvent or a solvent gradient (mobile phase). researchgate.netthaiscience.info Compounds separate based on their affinity for the stationary phase versus the mobile phase.

Fractionation: This method is excellent for the initial fractionation of crude extracts. researchgate.netmdpi.com For example, the n-hexane extract of Aglaia argentea was subjected to column chromatography on silica gel to yield several fractions, one of which contained dammarane-type triterpenoids. researchgate.net

Preparative Thin-Layer Chromatography (TLC) operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent on a flat plate. It is often used as a final purification step for smaller quantities of material. researchgate.netrjpbcs.com Fractions obtained from column chromatography can be further purified by preparative TLC to yield the pure compound. rjpbcs.com

Other Advanced Purification Approaches

While traditional chromatographic methods are highly effective, several advanced techniques can be employed for more efficient and higher purity isolation of triterpenoids.

Macroporous Resin Chromatography: This technique utilizes synthetic resins with large surface areas and specific pore structures to adsorb and desorb target compounds. It has been successfully used for the purification of triterpenoids from various plant extracts. oup.comnih.gov The crude extract is loaded onto the resin, and after washing away impurities, the desired triterpenoids are eluted with a suitable solvent, often an ethanol-water mixture. oup.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support. It is particularly useful for separating closely related compounds. HSCCC has been successfully applied to the purification of triterpenoids from complex mixtures. oup.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.net By manipulating the temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction of specific compounds. SFE is considered a "green" technology as it avoids the use of organic solvents. researchgate.net It has been investigated for the extraction of triterpenoids from various plant matrices. researchgate.net

These advanced methods, often used in combination with traditional techniques, provide powerful tools for the isolation of high-purity this compound for further scientific investigation.

Structural Characterization and Spectroscopic Analysis of Dammara 20 21 ,24 Diene 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like Dammara-20(21),24-diene-3-one. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, chemists can map out the complete carbon skeleton and the relative orientation of its substituents.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation

The ¹H-NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The spectrum is characterized by a series of signals corresponding to the dammarane (B1241002) skeleton and its specific functional groups.

Key signals include those for the seven tertiary methyl groups, which typically appear as singlets in the upfield region of the spectrum. mdpi.com The presence of two double bonds in the side chain gives rise to characteristic vinylic proton signals. Specifically, two distinct proton doublets are observed for the C-21 exocyclic methylene (B1212753) protons (CH₂=C20), and another vinylic proton signal appears as a doublet for the H-24 proton on the trisubstituted double bond in the side chain. scispace.com The protons on the carbon atoms adjacent to the C-3 ketone group are also clearly identifiable.

Table 1: Representative ¹H-NMR Spectral Data for the Dammara-20,24-diene Skeleton

| Proton | Chemical Shift (δ) ppm | Multiplicity | Key Correlations |

|---|---|---|---|

| H-21a | ~4.70 | d | Methylene proton on C-21 |

| H-21b | ~4.60 | d | Methylene proton on C-21 |

| H-24 | ~5.12 | d | Vinylic proton on C-24 |

| Me-26 | ~1.68 | s | Vinylic methyl proton |

| Me-27 | ~1.68 | s | Vinylic methyl proton |

Note: Data is compiled from analysis of closely related dammarane triterpenoids. scispace.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of all unique carbon atoms in the molecule. For this compound, the spectrum displays 30 distinct carbon resonances. The multiplicities of these signals, determined using techniques like DEPT-135, confirm the presence of methyl, methylene, methine, and quaternary carbons. scispace.com

The most downfield signal corresponds to the carbonyl carbon (C-3) of the ketone, typically resonating around δC 216.7. scispace.com The four olefinic carbons of the two double bonds (C-20, C-21, C-24, and C-25) are also readily identified in the downfield region (δC 124-151). scispace.comresearchgate.net The remaining signals correspond to the intricate tetracyclic core of the dammarane structure.

Table 2: Representative ¹³C-NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm | Carbon Type |

|---|---|---|

| 1 | ~39.5 | CH₂ |

| 2 | ~34.1 | CH₂ |

| 3 | ~216.7 | C=O |

| 4 | ~47.3 | C |

| 5 | ~55.3 | CH |

| 10 | ~37.0 | C |

| 13 | ~42.3 | C |

| 14 | ~49.9 | C |

| 17 | ~49.9 | CH |

| 20 | ~150.9 | C |

| 21 | ~109.3 | CH₂ |

| 24 | ~124.8 | CH |

| 25 | ~131.3 | C |

| 26 | ~25.7 | CH₃ |

| 27 | ~17.9 | CH₃ |

Note: Chemical shifts are predictive and based on data from closely related compounds such as 2α-hydroxy-3-oxodammara-20,24-diene and dammara-20,24-dien-3β-ol, adjusted for the C-3 ketone functionality. scispace.comresearchgate.net

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, HMQC, HMBC, T-ROESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the stereochemistry.

¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, allowing for the tracing of spin systems within the molecule, such as the correlations between protons on adjacent carbons in the rings and side chain. scispace.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a direct link between the two spectra. researchgate.netnih.gov

T-ROESY (Transverse Rotating-frame Overhauser Effect Spectroscopy) or NOESY provides information about the spatial proximity of protons. Correlations in a T-ROESY spectrum help to define the relative stereochemistry of the molecule, for instance, by showing through-space interactions between methyl groups and protons on the tetracyclic ring system. mdpi.com

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation behavior, which provides valuable structural clues.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound exhibits a distinct fragmentation pattern characteristic of the dammarane skeleton. The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 424, corresponding to the molecular formula C₃₀H₄₈O. researchgate.netuva.nl This molecular ion is often the base peak or of very high abundance. researchgate.net

The fragmentation is dominated by cleavages within the side chain and the tetracyclic system. Characteristic fragment ions are observed at m/z 355, 313, 205, 109, and 69, which are diagnostic for a dammarane-type structure. researchgate.net

Table 3: Characteristic EI-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Interpretation |

|---|---|---|

| 424 | 86-100 | Molecular Ion [M]⁺ |

| 355 | 39 | [M - C₅H₉]⁺ |

| 313 | - | Fragment |

| 205 | 65 | Characteristic dammarane fragment |

| 109 | 100 | Characteristic dammarane fragment |

| 69 | - | Isoprenyl fragment from side chain |

Note: Data compiled from multiple sources. researchgate.netuva.nl

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS)

High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition. For this compound (C₃₀H₄₈O), HRESITOF-MS would detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high precision of the measurement confirms the molecular formula and distinguishes it from other potential isomers. This technique is frequently used in the structural elucidation of novel dammarane triterpenoids. mdpi.comresearchgate.net

Direct Temperature-Resolved Mass Spectrometry (DTMS)

Direct Temperature-Resolved Mass Spectrometry (DTMS) serves as a valuable fingerprinting technique for analyzing complex natural resins like dammar, where this compound is a known constituent. uva.nlamolf.nl In this method, the sample is heated directly in the mass spectrometer's ion source, and mass spectra are recorded as a function of temperature. This provides information on the thermal properties and fragmentation patterns of the individual components.

While specific DTMS thermograms for isolated this compound are not extensively detailed in isolation, its behavior can be inferred from the analysis of resins containing it. The Electron Ionization (EI) mass spectrum, which is fundamental to DTMS analysis, provides key structural information. The EI mass spectrum of this compound (dammaradienone) shows a molecular ion [M+] peak at an m/z of 424, consistent with its molecular formula of C₃₀H₄₈O. researchgate.netnih.gov The fragmentation pattern is characteristic of a dammarane skeleton, with significant fragment ions observed at m/z 355, 313, 205, 109, and 69. researchgate.net These fragments arise from specific cleavages of the ring system and the side chain, providing a diagnostic fingerprint for its identification in complex mixtures. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the principal functional groups within the this compound molecule. The FTIR spectrum displays characteristic absorption bands that confirm its key structural features. researchgate.net

A prominent absorption band is observed around 1705-1709 cm⁻¹, which is indicative of the stretching vibration of a carbonyl group (C=O) in a six-membered ring, corresponding to the ketone at the C-3 position. researchgate.net The presence of double bonds is confirmed by olefinic stretching vibrations. A band around 1641 cm⁻¹ is attributed to the C=C stretching of the exocyclic double bond at C-20(21), while olefinic C-H stretching of the sp² hybridized carbons is noted around 3081 cm⁻¹. researchgate.net Additionally, a band around 1375 cm⁻¹ signifies the presence of gem-dimethyl groups, a common feature in triterpenoids. researchgate.net

| FTIR Absorption Bands for this compound | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3081 | Olefinic C-H Stretch (sp²) |

| ~1705 | Carbonyl (C=O) Stretch (Ketone) |

| ~1641 | Alkene (C=C) Stretch |

| ~1375 | Gem-dimethyl group |

| Data sourced from ResearchGate. researchgate.net |

Comparative Analysis with Spectroscopic Data of Known Dammarane Analogues

For instance, the ¹³C-NMR spectrum of this compound shows characteristic signals for a dammarane skeleton. The carbonyl carbon at C-3 resonates at approximately δC 218.4 ppm. zhunter.com The olefinic carbons of the two double bonds appear at distinct chemical shifts: C-20 and C-21 are observed around δC 150.9 ppm and δC 109.5 ppm, respectively, while C-24 and C-25 in the side chain resonate near δC 128.8 ppm and δC 131.0 ppm. researchgate.net

Comparison with the analogue Dammara-20,24-dien-3-ol, which has a hydroxyl group at C-3 instead of a ketone, shows a significant upfield shift for the C-3 signal to around δC 79.0 ppm. researchgate.netazjournalbar.com Conversely, the signals for the adjacent carbons C-2 and C-4 are shifted downfield in the 3-ol analogue compared to the 3-one. mdpi.com

Another analogue, 2α-hydroxy-3-oxodammara-20,24-diene, shares the 3-oxo functionality but includes a hydroxyl group at C-2. Its ¹H NMR spectrum is very similar to that of dammaradienone, but with an additional signal for the hydroxyl-bearing methine at C-2. ajol.info Similarly, comparison with 24-hydroxy-24-methyl-dammara-20,25-dien-3-one reveals a conserved dammarane backbone and 3-oxo group, but with different signals corresponding to the modified side chain. preprints.orgmdpi.com The analysis of numerous such analogues, including those with variations in side chain saturation or ring substitutions, has established a reliable database of spectroscopic characteristics for the dammarane family, reinforcing the structural assignment of this compound. tandfonline.comzhunter.comresearchgate.net

| Compound Name | Key Spectroscopic Features | Reference |

| This compound | MS (EI): m/z 424 [M+], 355, 313, 205. FTIR (cm⁻¹): ~1705 (C=O). ¹³C-NMR (δC): ~218 (C-3), ~150 (C-20), ~109 (C-21). | researchgate.netresearchgate.netzhunter.com |

| Dammara-20,24-dien-3-ol | ¹³C-NMR (δC): ~79.0 (C-3). | researchgate.netazjournalbar.com |

| 2α-hydroxy-3-oxodammara-20,24-diene | ¹H-NMR: Similar to dammaradienone with additional methine signal for C-2. | ajol.info |

| 24-hydroxy-24-methyl-dammara-20,25-dien-3-one | ¹³C-NMR: Shows signals consistent with the 3-oxo dammarane skeleton but with altered side chain signals. | preprints.orgmdpi.com |

| 3-Oxodammara-20(21),24-dien-27-oic acid | Retains the 3-oxo-dammara core with a carboxylic acid group in the side chain, altering its spectral properties. | researchgate.netontosight.ai |

Chemical Synthesis and Structural Modification Strategies for Dammara 20 21 ,24 Diene 3 One Derivatives

Total Synthesis Approaches to Dammarane (B1241002) Triterpenoids

The de novo construction of the dammarane skeleton is a complex undertaking that has spurred the development of innovative synthetic methodologies. These approaches aim to achieve not only the correct connectivity of the carbon framework but also precise control over the numerous stereocenters inherent to these molecules.

Enantioselective Synthetic Routes

A landmark achievement in the field is the enantioselective total synthesis of Dammarenediol II, a key biosynthetic precursor to many dammarane triterpenoids. A concise and elegant synthesis was reported by E. J. Corey and his group, which established the absolute and relative stereochemistry of the final product from a chiral epoxide precursor. acs.orgacs.org The synthesis commenced with the enantioselective dihydroxylation of E,E-farnesyl acetate (B1210297), catalyzed by a bis-cinchona alkaloid, to furnish a diol with high enantiomeric excess. acs.org This chiral intermediate was then elaborated through a series of steps, including a key three-component coupling reaction, to construct the tetracyclic core. acs.orgacs.org This strategic use of a chiral catalyst in an early step to set a key stereocenter is a hallmark of modern asymmetric synthesis and has paved the way for accessing optically pure dammarane triterpenoids.

Biomimetic Polyene Cyclizations in Dammarane Synthesis

Nature provides a blueprint for the synthesis of dammarane triterpenoids through the remarkable enzymatic cyclization of the linear precursor, (S)-2,3-oxidosqualene. uniprot.orgmdpi.com In this biosynthetic pathway, the enzyme dammarenediol-II synthase (DDS) orchestrates a cascade of cation-pi cyclizations, initiated by the protonation of the epoxide, to form the tetracyclic dammarane skeleton with precise stereochemical control. uniprot.orgmdpi.comnih.gov This biological marvel has inspired chemists to develop biomimetic polyene cyclization strategies in the laboratory. These approaches typically involve the use of a Lewis acid or a protic acid to initiate the cyclization of a polyene substrate, mimicking the enzymatic process. The challenge in biomimetic synthesis lies in controlling the regio- and stereoselectivity of the cyclization cascade in the absence of the enzyme's chiral pocket. While achieving the same level of precision as nature remains a significant hurdle, biomimetic polyene cyclizations offer a powerful and convergent strategy for the rapid assembly of complex polycyclic structures like the dammarane core. rsc.org

Semisynthesis and Derivatization from Natural Precursors

Given the complexity of total synthesis, the modification of naturally abundant dammarane triterpenoids provides a more practical and efficient route to a diverse range of derivatives for biological evaluation.

Chemical Transformations of Isolated Dammarane Scaffolds

A common strategy involves the isolation of dammarane-type saponins (B1172615), such as those found in Panax ginseng or Gynostemma pentaphyllum, followed by hydrolysis of the glycosidic bonds to yield the aglycone core. researchgate.net These aglycones, which often possess multiple hydroxyl groups, serve as versatile starting materials for a wide array of chemical transformations. These modifications can include oxidation, reduction, esterification, etherification, and the introduction of new functional groups at various positions on the dammarane skeleton. For instance, the hydroxyl groups at C-3 and C-12 have been identified as particularly amenable to modification, allowing for the generation of libraries of novel compounds. mdpi.com

Regioselective and Stereoselective Functionalizations of the Dammara-20(21),24-diene-3-one Core

Achieving regioselective and stereoselective functionalization of the dammarane core is crucial for systematically probing structure-activity relationships. The presence of multiple reactive sites, including the C-3 ketone and the double bonds in the side chain of this compound, offers opportunities for selective modifications. For example, the C-3 ketone can be stereoselectively reduced to the corresponding alcohol or converted to other functional groups. The double bonds in the side chain are susceptible to a variety of reactions, including epoxidation, dihydroxylation, and hydrogenation. The stereochemical outcome of these reactions can often be influenced by the choice of reagents and reaction conditions, as well as by the inherent steric and electronic properties of the dammarane scaffold. For instance, the hydroxylation of dammarane-type triterpenes with reagents like m-chloroperbenzoic acid has been shown to proceed with a degree of regioselectivity, favoring certain positions on the side chain. jst.go.jp

Structure-Activity Relationship (SAR) Studies in Chemically Modified Dammaranes

The synthesis of a diverse library of dammarane derivatives enables the systematic investigation of the relationship between their chemical structure and biological activity. SAR studies are instrumental in identifying the key structural features responsible for a compound's therapeutic effects and in guiding the design of more potent and selective drug candidates. For dammarane triterpenoids, SAR studies have been conducted for a range of biological activities, most notably anti-inflammatory and anticancer effects.

For anti-inflammatory activity, studies have revealed that the nature and position of substituents on the dammarane skeleton play a critical role. For example, the presence of glycoside moieties at C-3, C-6, and C-20 has been shown to be important for the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in macrophages. researchgate.net Furthermore, modifications to the side chain, such as the introduction of hydroxyl groups, can significantly impact anti-inflammatory potency. nih.gov

In the context of anticancer activity, SAR studies have highlighted the importance of the side chain structure and the functional groups on the tetracyclic core. The cytotoxicity of dammarane derivatives has been found to be influenced by the length and flexibility of the side chain, as well as the presence of specific functional groups that can interact with biological targets. mdpi.com For instance, the esterification of hydroxyl groups with various fatty acids has been explored to enhance the cytotoxic effects of dammarane triterpenoids against different cancer cell lines. nih.gov

Table 1: Structure-Activity Relationship of Dammarane Derivatives on Anti-inflammatory Activity

| Compound/Modification | R1 (C-3) | R2 (C-12) | R3 (Side Chain) | Anti-inflammatory Activity (e.g., NO Inhibition) |

|---|---|---|---|---|

| Backbone | β-OH | β-OH | Varies | Moderate |

| Derivative 1 | β-O-Glc | β-OH | Varies | Increased |

| Derivative 2 | β-OH | =O | Varies | Decreased |

| Derivative 3 | β-OH | β-OH | With additional OH groups | Significantly Increased |

| Derivative 4 | β-O-Malonyl | β-OH | Varies | Potent |

Note: This table is a generalized representation based on published SAR studies. The actual activity can vary depending on the specific assay and cell line used.

Table 2: Structure-Activity Relationship of Dammarane Derivatives on Cytotoxicity

| Compound/Modification | R1 (C-3) | R2 (C-12) | R3 (Side Chain) | Cytotoxicity (e.g., IC50 in µM) |

|---|---|---|---|---|

| Backbone | β-OH | β-OH | Varies | Moderate |

| Derivative A | β-O-Acetyl | β-OH | Varies | Increased |

| Derivative B | =O | β-OH | Varies | Variable |

| Derivative C | β-OH | β-OH | Modified with N-containing groups | Potentially Increased |

| Derivative D | β-O-Succinyl | β-OH | Varies | Increased |

Note: This table is a generalized representation based on published SAR studies. The actual activity can vary depending on the specific cancer cell line and assay conditions.

Impact of Substituent Position and Stereochemistry (e.g., C-20, C-17) on Biological Activity

The biological activity of dammarane derivatives is highly sensitive to the nature, position, and stereochemical orientation of their substituents. Structure-activity relationship (SAR) studies have identified several key positions on the dammarane skeleton where modifications can significantly influence efficacy. mdpi.comrsc.org

The side chain attached at the C-17 position plays a crucial role in modulating bioactivity. Its length and the presence of functional groups can dramatically alter the compound's interaction with biological targets. mdpi.com The stereochemistry at the C-20 position is particularly critical, with the (S) or (R) configuration often being a determining factor for a compound's potency. nih.govnih.gov For example, many bioactive ginsenosides (B1230088), a well-known class of DTTs, possess the 20(S) configuration. mdpi.com

Modifications on the tetracyclic core are also vital. Research indicates that hydroxyl substitutions at the C-3 and C-12 positions can be crucial for enhancing the anti-proliferative activity of dammarane sapogenins. mdpi.com The introduction or modification of functional groups at these sites can lead to significant gains in potency against various cancer cell lines.

The following table presents data on the cytotoxicity of the parent compound and a closely related derivative, illustrating the impact of a single structural modification.

| Compound | Structural Feature | Cell Line | Cytotoxicity (IC50 in µM) | Source |

|---|---|---|---|---|

| This compound (Dammaradienone) | Parent Scaffold | MCF-7 (Breast Cancer) | > 100 µM | mdpi.com |

| This compound (Dammaradienone) | Parent Scaffold | B16-F10 (Melanoma) | > 100 µM | mdpi.com |

| 20S-hydroxydammar-24-en-3-on | Hydroxyl group at C-20 | MCF-7 (Breast Cancer) | 43.1 µM | nih.gov |

| 20S-hydroxydammar-24-en-3-on | Hydroxyl group at C-20 | B16-F10 (Melanoma) | 54.2 µM | nih.gov |

Rational Design and Synthesis of Analog Libraries for Targeted Bioactivity Modulation

The insights gained from SAR studies form the basis for the rational design of novel this compound derivatives. nih.gov By understanding which structural motifs are critical for activity, chemists can purposefully design and synthesize libraries of analogs to screen for enhanced or more specific biological effects. This approach aims to optimize lead compounds by improving their potency and selectivity while potentially reducing off-target effects. rsc.org

The synthesis of these analog libraries often involves a systematic modification of the dammarane core. One successful strategy involves the targeted substitution at the C-3 and C-12 positions. For example, a library of 45 derivatives was created by substituting these positions with various fatty acid groups. The subsequent screening of this library revealed that the nature of these substituents significantly affected the compounds' anti-proliferative activities against human tumor cell lines, with some analogs showing low toxicity in normal cell lines. mdpi.com This demonstrates a clear path from understanding the impact of a substituent (as discussed in 5.3.1) to the rational synthesis of a focused library to modulate a specific biological outcome. Such semi-synthetic strategies provide a powerful pathway to develop dammarane-type triterpenoids with improved therapeutic profiles. mdpi.com

Mechanistic Investigations of Dammara 20 21 ,24 Diene 3 One and Its Dammarane Congeners in Cellular Models in Vitro Studies

Modulation of Cellular Viability and Proliferation in Cancer Cell Lines

The cytotoxic potential of Dammara-20(21),24-diene-3-one has been evaluated against various cancer cell lines to determine its effect on cell viability and proliferation. A study involving the isolation of several dammarane-type triterpenoids, including dammaradienone (an alternative name for the compound), tested its activity against human breast cancer (MCF-7), mouse melanoma (B16-F10), and normal monkey kidney fibroblast (CV-1) cell lines. nih.gov

The results from this research indicated that this compound exhibited low cytotoxic potential against the tested cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, were found to be greater than 100 μM for all three cell lines. nih.gov This suggests that at concentrations up to 100 μM, the compound does not significantly reduce the viability of these specific cancer and normal cell lines under the tested conditions. nih.gov Triterpenoids as a class have demonstrated a wide range of biological activities, including cytotoxic effects, but the specific structure of this compound may confer lower potency in this regard compared to other members of its family. nih.gov

| Cell Line | Organism | Cell Type | IC50 (μM) |

|---|---|---|---|

| MCF-7 | Human | Breast Cancer | >100 |

| B16-F10 | Mouse | Melanoma | >100 |

| CV-1 | Monkey | Kidney Fibroblast (Normal) | >100 |

Induction of Regulated Cell Death Pathways

Regulated cell death pathways, such as apoptosis and autophagy, are critical cellular processes that are often dysregulated in diseases like cancer. Investigating the ability of natural compounds to modulate these pathways is a key area of research.

Apoptosis Induction (e.g., Caspase Activation, PARP Cleavage)

Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events, including the activation of a cascade of enzymes called caspases and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP by executioner caspases, such as caspase-3 and caspase-7, is considered a hallmark of apoptosis. researchgate.net Despite the importance of this pathway in cancer therapy, there is currently no available scientific literature detailing in vitro studies on the induction of apoptosis, caspase activation, or PARP cleavage by this compound.

Autophagy Promotion in Cellular Contexts

Autophagy is a cellular self-degradation process that removes unnecessary or dysfunctional components, playing a complex role in cell survival and death. nih.govmdpi.com Key markers used to monitor autophagy in vitro include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov To date, no specific in vitro studies have been published that investigate the ability of this compound to promote or inhibit autophagy in any cellular model.

Immunomodulatory Mechanisms in Cellular Assays

Triterpenes, as a broad class of compounds, have been reported to possess immunomodulatory properties, capable of either stimulating or suppressing immune responses. nih.govhebmu.edu.cn These effects are often studied in vitro by examining the proliferation of immune cells like lymphocytes or the production of signaling molecules (cytokines) by macrophages. nih.govbmbreports.orgexplorationpub.com However, research specifically investigating the immunomodulatory mechanisms of this compound in cellular assays is currently absent from the scientific literature. Studies on related dammarane (B1241002) saponins (B1172615) have shown effects on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, but these findings cannot be directly extrapolated to this compound without specific experimental validation. researchgate.net

Antimicrobial Actions and Cellular Targets (e.g., antibacterial, antifungal, antiviral)

The potential of natural products as antimicrobial agents is an area of significant interest. While various terpenes have demonstrated antibacterial, antifungal, and antiviral properties, specific data for this compound are limited and derived from studies on plant extracts rather than the pure compound. researchgate.netnih.govmdpi.com

A phytochemical study of the plant Wissadula periplocifolia led to the isolation of a mixture containing this compound. Fractions from this plant demonstrated antibacterial activity against Enterococcus faecalis. However, the study did not report the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values, nor did it confirm that the activity was due to this compound specifically.

There is a notable lack of in vitro studies determining the MIC or minimum fungicidal concentration (MFC) of pure this compound against a panel of bacterial or fungal pathogens. Similarly, while some triterpenoids have shown antiviral activity, specific cellular targets and mechanisms for this compound in virology have not been reported.

Anti-inflammatory Effects at the Cellular Level

Inflammation is a complex biological response involving various cell types and mediators. Key targets for anti-inflammatory drugs in cellular models include the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing prostaglandin E2 (PGE2) and nitric oxide (NO), respectively. nih.govmdpi.comnih.gov

While many triterpenoids are known to exhibit anti-inflammatory properties by inhibiting these pathways, there is a lack of direct in vitro evidence for this compound. mdpi.com Studies on other dammarane-type saponins have demonstrated the ability to inhibit NO and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting a potential mechanism of action for compounds within this structural family. researchgate.net However, without specific experimental data on this compound, its effects on inflammatory mediators and cellular targets remain unconfirmed.

Antioxidant Activity in Cell-Free and Cellular Systems

Comprehensive searches of available scientific literature did not yield specific studies detailing the antioxidant activity of this compound in either cell-free or cellular systems. While the broader class of dammarane-type triterpenoids has been investigated for various biological activities, including antioxidant effects, specific data from assays such as DPPH, ABTS, or FRAP for this compound are not present in the reviewed literature. Similarly, there is a lack of research on its effects on cellular antioxidant mechanisms, such as the induction of antioxidant enzymes or the scavenging of intracellular reactive oxygen species.

Other Reported Bioactivities and Underlying Cellular Mechanisms

Detailed mechanistic studies on the other bioactivities of this compound in cellular models are limited in the currently available scientific literature. While research on related dammarane congeners has suggested various biological effects, including cytotoxic and anti-inflammatory activities, specific investigations into the underlying cellular and molecular mechanisms of this compound are not sufficiently documented to provide a thorough and scientifically accurate account as per the requested outline.

Future Perspectives in Dammara 20 21 ,24 Diene 3 One Research

Advancements in Comprehensive Biosynthetic Pathway Elucidation and Enzyme Engineering for Sustainable Production

The natural abundance of Dammara-20(21),24-diene-3-one and related dammaranes is often low, making extraction from plant sources unsustainable for large-scale applications. A key future direction is the complete elucidation of its biosynthetic pathway and the use of enzyme and metabolic engineering for sustainable production in microbial hosts.

The biosynthesis of dammarane-type triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256). nih.govfrontiersin.org This crucial step is catalyzed by oxidosqualene cyclases (OSCs), which create the foundational dammarane (B1241002) skeleton. nih.govresearchgate.net Specifically, the enzyme dammarenediol-II synthase (DDS) is the first dedicated enzyme in the biosynthesis of dammarane-type ginsenosides (B1230088), converting 2,3-oxidosqualene into dammarenediol-II. researchgate.net Subsequent modifications, such as oxidation and glycosylation, are performed by enzymes like cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), leading to the vast diversity of dammarane structures. frontiersin.orgfrontiersin.orgmdpi.com

Future research will focus on identifying the specific oxidoreductases and other enzymes that convert the dammarenediol-II scaffold into this compound. Heterologous production in engineered microorganisms like Saccharomyces cerevisiae (yeast) and the microalga Chlamydomonas reinhardtii presents a promising strategy for sustainable production. nih.govnih.gov Scientists have successfully engineered yeast to produce dammarenediol-II by introducing the DDS gene. researchgate.net Further success has been achieved in C. reinhardtii, where introducing the gene for DDS established a synthetic pathway for dammarenediol-II. nih.gov

Advancements in enzyme engineering will be critical for optimizing this production. Strategies include increasing the gene dosage of rate-limiting enzymes, such as DDS, which has been shown to significantly boost product titers. nih.gov Furthermore, optimizing culture conditions and using elicitors like methyl jasmonate can dramatically increase yields in engineered microalgae. nih.gov Tailoring enzymes to improve their stability, activity, and selectivity will be essential to overcome barriers to the commercial production of these complex molecules. nih.gov

Table 1: Key Enzymes in Dammarane Biosynthesis and Engineering

| Enzyme Class | Specific Enzyme Example | Function | Source Organism Example |

|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | Dammarenediol-II Synthase (DDS) | Cyclizes 2,3-oxidosqualene to form the dammarane skeleton (dammarenediol-II). researchgate.net | Panax ginseng researchgate.net |

| Cytochrome P450 (CYP450) | CYP716A47 | Catalyzes oxidation and hydroxylation of the triterpene framework. mdpi.comnih.gov | Panax ginseng nih.gov |

| UDP-glycosyltransferase (UGT) | UGTs | Catalyze glycosylation, adding sugar moieties to the sapogenin. frontiersin.orgmdpi.com | Panax japonicus nih.gov |

Development of Chemo-Enzymatic Approaches for Efficient and Stereoselective Synthesis of Complex Dammarane Structures

While total chemical synthesis of complex molecules like dammaranes is possible, it is often hampered by low yields, high costs, and a lack of stereoselectivity. Chemo-enzymatic synthesis, which integrates the precision of chemical synthesis with the high selectivity of enzymatic catalysis, offers a powerful alternative for creating novel and complex dammarane structures. engineering.org.cn

This hybrid approach allows for the efficient construction of a core dammarane skeleton through chemical methods, followed by precise, targeted modifications using isolated enzymes or whole-cell biocatalysts. iitkgp.ac.in Enzymes such as CYP450s and UGTs can introduce hydroxyl and glycosyl groups at specific positions on the dammarane ring system with a high degree of regio- and stereoselectivity that is difficult to achieve with conventional chemistry. mdpi.comconnectedpapers.com

Future research will focus on expanding the toolbox of enzymes available for modifying the this compound scaffold. By exploring the vast enzymatic diversity in nature, particularly from plants that produce dammaranes, new biocatalysts can be discovered and harnessed. This will enable the synthesis of a library of derivatives with unique structural features. nih.govnih.gov These chemo-enzymatically produced analogues can then be screened for enhanced biological activities, leading to the development of more potent and specific compounds.

Integration of Omics Technologies for Deeper Mechanistic Understanding of Cellular Interactions

To fully understand the biological role and potential applications of this compound, a deeper understanding of its interactions at the cellular and molecular level is required. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—provides a holistic view of the dynamic processes involved. explorationpub.comoup.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are active under specific conditions. Transcriptome analysis of dammarane-producing plants like Panax and Gynostemma has been instrumental in identifying the genes encoding key biosynthetic enzymes, including OSCs, CYP450s, and UGTs. frontiersin.orgnih.govfrontiersin.org Future transcriptomic studies can reveal how cells respond to treatment with this compound, identifying the signaling pathways and gene regulatory networks it modulates.

Proteomics: This is the large-scale study of proteins, the functional workhorses of the cell. By comparing the proteome of cells with and without exposure to the compound, researchers can identify protein targets and understand how cellular processes are altered. frontiersin.orgbohrium.com

Metabolomics: This approach profiles the complete set of small-molecule metabolites within a biological sample. Metabolomic analysis of dammarane-producing plants has helped to characterize the diversity of triterpenoids present. nih.govrsc.org When applied to cells or organisms treated with this compound, it can reveal changes in metabolic pathways, providing crucial insights into its mechanism of action. frontiersin.org

By integrating data from these omics fields, researchers can build comprehensive models of the compound's biological effects, accelerating the discovery of its therapeutic mechanisms and potential applications. oup.comnewswise.com

Application of Computational Chemistry and Molecular Modeling for Predictive Structure-Activity Relationship Analysis and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of more effective drugs. researchgate.net These in-silico methods are being increasingly applied to dammarane triterpenoids to understand their biological activities and to optimize lead compounds.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov It has been successfully used to study how various dammarane triterpenoids interact with therapeutic targets such as protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to diabetes, and α-synuclein, a protein implicated in Parkinson's disease. nih.govtandfonline.comresearcher.life Docking studies can predict the binding affinity and specific interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. nih.govtandfonline.com For this compound, docking could be used to screen potential protein targets and predict its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.netnih.gov By analyzing a set of dammarane derivatives with known activities, a QSAR model can be built to predict the activity of new, unsynthesized compounds. x-mol.com This predictive power helps prioritize which derivatives to synthesize, saving significant time and resources in the lead optimization phase. researchgate.netnih.gov

The integration of molecular docking and QSAR allows for a rational, structure-based design of novel this compound derivatives with improved potency and selectivity, accelerating the journey from a natural product to a potential therapeutic agent. researchgate.netx-mol.com

Table 2: Examples of Molecular Docking Studies on Dammarane Triterpenoids

| Dammarane Compound(s) | Protein Target | Disease Relevance | Key Finding |

|---|---|---|---|

| Various Dammarane Triterpenoids | Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes tandfonline.com | Compounds form hydrogen bonds with key residues like Asp48, inhibiting the enzyme. tandfonline.com |

| Dammarane Triterpenes (1, 1a, 1b) | α-synuclein | Parkinson's Disease nih.govnih.gov | Compounds bind to α-synuclein fibrils, potentially inhibiting aggregation. nih.govnih.gov |

| 20(S)-protopanaxadiol and derivatives | Muscle-type creatine (B1669601) kinase (CK-MM) | Muscle Fatigue x-mol.com | Docking scores correlated with the ability to activate CK-MM, guiding SAR analysis. x-mol.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dammarenediol-II |

| 2,3-oxidosqualene |

| Methyl jasmonate |

| 20(S)-protopanaxadiol |

| Decurrencyclic B |

Q & A

Q. How do 3D cell culture models improve the relevance of bioactivity studies for this compound?

- Methodological Answer : Spheroid or organoid models (e.g., HepG2 liver spheroids) better replicate in vivo tumor microenvironments. Comparative studies with 2D monolayers assess penetration efficiency (e.g., LC-MS quantification in spheroid cores). Discrepancies in IC50 values highlight microenvironmental resistance mechanisms .

Data Presentation Guidelines

| Parameter | Analytical Method | Key Considerations |

|---|---|---|

| Purity | HPLC (≥95% peak area) | Column: C18, 5 µm; mobile phase: methanol-water |

| Stability | Forced degradation studies | Monitor oxidation (C-3 ketone) via LC-MS |

| Bioactivity | IC50 assays (MTT/Resazurin) | Normalize to positive controls (e.g., doxorubicin) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.